![molecular formula C17H16ClN5O4 B2965842 Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 872839-09-3](/img/structure/B2965842.png)
Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The introduction of the acyl group at N13 results in an intramolecular strain that leads to a short contact between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also undergo intramolecular cyclization to form fused imidazo-triazole derivatives .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Antiviral Applications
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that “Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate” could be explored for potential antiviral drugs, especially in the context of emerging viral infections.
Anti-Inflammatory Applications
The indole nucleus, which is present in the compound, is known to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory properties . This compound could be synthesized and tested for its efficacy in reducing inflammation in various disease models.
Anticancer Applications
Indole derivatives have been found to possess anticancer activities. They have been tested for in vitro antiproliferative effects against various cancer cell lines, suggesting that our compound of interest could be a candidate for further research in cancer therapy .
Antimicrobial Applications
Compounds with an indole scaffold have shown a broad spectrum of antimicrobial activities. This includes potential applications in treating bacterial infections, where the compound could be used to synthesize new drugs with improved efficacy and lesser side effects .
Antidiabetic Applications
The biological activities of indole derivatives extend to antidiabetic effects. Research could explore how “Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate” affects glucose metabolism and insulin sensitivity, which are critical factors in diabetes management .
Neuroprotective Applications
Indole compounds have been associated with neuroprotective effects. Given the structural complexity of the compound , it could be investigated for its potential to protect neuronal cells against damage or degeneration, which is particularly relevant for neurodegenerative diseases .
Future Directions
properties
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-20-14-13(15(25)23(17(20)26)9-12(24)27-2)22-8-7-21(16(22)19-14)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCRYPWOBBVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
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